(+)-SJ733
Overview
Description
SJ-733: (+)-SJ733 or SJ000557733 ) is an anti-malarial compound that specifically targets the parasite responsible for malaria, Plasmodium falciparum. It acts by inhibiting a cation-transporting ATPase called ATP4 , which plays a crucial role in maintaining low intracellular sodium levels within the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route to SJ-733 involves several steps, starting from readily available precursors. Unfortunately, specific details about the synthetic pathway are not widely disclosed in the literature. Researchers have likely optimized the synthesis to achieve high purity and yield.
Industrial Production Methods: As of now, SJ-733 is primarily used for research purposes, and its industrial-scale production methods have not been established. given its potential as an anti-malarial drug candidate, further development and scale-up may occur in the future.
Chemical Reactions Analysis
Types of Reactions: SJ-733 does not undergo extensive chemical transformations within the parasite. it interacts with ATP4, disrupting the parasite’s sodium balance and ultimately leading to its demise.
Common Reagents and Conditions: The exact reagents and conditions involved in SJ-733’s interactions with ATP4 remain proprietary. Researchers have likely optimized these parameters to enhance potency and minimize side effects.
Major Products: The primary “product” of SJ-733’s action is the disruption of ATP4 function, which affects the parasite’s survival. No other major chemical products are formed during this process.
Scientific Research Applications
SJ-733 has shown promise in various scientific research areas:
Malaria Treatment: Its potent anti-malarial activity makes it a valuable candidate for drug development.
Infection Studies: Researchers use SJ-733 to study parasite biology and drug resistance mechanisms.
Pharmacology: Understanding its mechanism of action aids in designing better anti-malarial drugs.
Mechanism of Action
SJ-733’s mechanism involves inhibiting ATP4, which leads to an imbalance in intracellular sodium levels. This disruption affects the parasite’s osmotic regulation, ultimately causing its death.
Comparison with Similar Compounds
Properties
IUPAC Name |
(3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N4O2/c25-19-8-7-16(10-15(19)11-29)31-22(33)20-17-5-1-2-6-18(17)23(34)32(13-24(26,27)28)21(20)14-4-3-9-30-12-14/h1-10,12,20-21H,13H2,(H,31,33)/t20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCPFWKTFZAOTO-LEWJYISDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)NC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424799-20-1 | |
Record name | SJ-733 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424799201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SJ-733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SJ-733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT3A7NA96K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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